molecular formula C10H9BrO2 B110647 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 97901-15-0

5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No. B110647
CAS RN: 97901-15-0
M. Wt: 241.08 g/mol
InChI Key: OMJPTHPPEYUYLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated carboxylic acids and their derivatives is a topic of interest in several papers. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is described, highlighting the use of regioselective reactions and nucleophilic substitutions to achieve the desired brominated product . Similarly, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves N1-arylation and conversion to diethylamide, showcasing the multi-step process often required in the synthesis of complex brominated molecules .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman, along with theoretical studies like DFT calculations, are commonly used to analyze the molecular structure of brominated compounds. The study of 5-bromo-salicylic acid provides detailed insights into the vibrational modes and molecular conformations of such compounds . These techniques can be applied to understand the molecular structure of "5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid" as well.

Chemical Reactions Analysis

Brominated carboxylic acids can undergo various chemical reactions, including Suzuki cross-coupling, as seen in the synthesis of thiophene-based derivatives . The reactivity of these compounds can be influenced by the presence of the bromine atom, which can act as a good leaving group in substitution reactions. The study of 3-(Bromomethylene)isobenzofuran-1(3H)-ones also demonstrates the potential for brominated compounds to undergo cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated carboxylic acids can be deduced from their synthesis and molecular structure. For example, the crystal structure analysis of various brominated compounds provides information on their solid-state properties, such as hydrogen bonding patterns and crystal packing . Theoretical calculations can predict properties like reactivity descriptors and NLO responses, which are important for understanding the chemical behavior of these molecules .

Scientific Research Applications

Biocatalyst Inhibition Study

Carboxylic acids, including derivatives like 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid, are investigated for their role as biocatalyst inhibitors. These compounds have been found to inhibit microbial activity at concentrations below the desired yield, impacting the fermentation processes used to produce renewable chemicals. The study by Jarboe et al. (2013) focuses on the impact of carboxylic acids on microbes such as Escherichia coli and Saccharomyces cerevisiae, which are used in fermentative production. Understanding these inhibitory effects is crucial for developing strategies to enhance microbial resistance and industrial performance Jarboe, Royce, & Liu, 2013.

Solvent Development for Carboxylic Acid Extraction

The extraction of carboxylic acids from aqueous streams is vital for their use in producing bio-based plastics and other materials. Research by Sprakel & Schuur (2019) reviews solvent developments for the liquid-liquid extraction (LLX) of carboxylic acids. This work is critical for recovering carboxylic acids from dilute solutions, highlighting the need for efficient and sustainable extraction methods that do not further dilute the already low-concentration streams Sprakel & Schuur, 2019.

Biological Activity of Carboxylic Acid Derivatives

The synthesis and biological activities of 1-indanones, a class of compounds closely related to 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid, are explored for their potential uses in medicine and agriculture. Turek et al. (2017) review the synthesis methods and the significant biological activities of 1-indanones, including their antiviral, anti-inflammatory, and anticancer properties. This research underscores the potential of carboxylic acid derivatives in developing new therapeutics and agrochemicals Turek, Szczęsna, Koprowski, & Bałczewski, 2017.

Supramolecular Chemistry Applications

The study of benzene-1,3,5-tricarboxamide (BTA) by Cantekin, de Greef, & Palmans (2012) illustrates the use of carboxylic acid derivatives in supramolecular chemistry. BTAs, which share structural features with 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid, are employed in nanotechnology, polymer processing, and biomedical applications due to their ability to form stable, one-dimensional structures through hydrogen bonding. This research highlights the versatility of carboxylic acid derivatives in designing supramolecular materials Cantekin, de Greef, & Palmans, 2012.

Renewable Adipic Acid Synthesis

Lang & Li (2021) review sustainable methods for synthesizing adipic acid, a critical dicarboxylic acid used in nylon production, from biomass derivatives. This research is part of a broader effort to develop environmentally friendly processes for industrial chemicals, potentially including derivatives of 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid. The review covers bio-catalytic, chemo-catalytic, and hybrid approaches, emphasizing the need for green and sustainable manufacturing practices Lang & Li, 2021.

Safety And Hazards

The compound is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

properties

IUPAC Name

5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-9-2-1-6-3-8(10(12)13)4-7(6)5-9/h1-2,5,8H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJPTHPPEYUYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid

Synthesis routes and methods

Procedure details

Use of 5-bromo-indan-1-one (Intermediate NINETEEN-1) in a reaction with NaH and dimethylcarbonate (refer to procedures in Method EIGHTEEN) produced 5-bromo-1-oxo-indan-2-carboxylic acid methyl ester (Intermediate NINETEEN-2). A solution of 5-bromo-1-oxo-indan-2-carboxylic acid methyl ester (4.75 g, 17.7 mmol) in TFA (80 mL) at 0° C. was treated with triethylsilane (TES) (17.0 mL, 6.0 eq) and stirred for 18 h. After evaporation of the solvent, the residue was diluted with Et2O and washed with H2O (5×100 mL), sat. NaHCO3 (3×50 mL), brine (1×75 mL) and dried over MgSO4 to give crude 5-bromo-indan-2-carboxylic acid methyl ester (Intermediate NINETEEN-3). A solution of 5-bromo-indan-2-carboxylic acid methyl ester (Intermediate NINETEEN-3) in AcOH containing 20% HCl was stirred overnight. After evaporation of the solvent, the residue was dissolved in 1N NaOH. The resulting mixture was washed with Et2O (3×75 mL) after which it was acidified with HCl (aq). The solution was extracted with CH2Cl2 (3×150 mL) and the combined organic extracts was washed with H2O (3×100 mL), brine (1×75 mL), dried over MgSO4 and concentrated to give crude 5-bromo-indan-2-carboxylic acid. Use of 5-bromo-indan-2-carboxylic acid in Method EIGHTEEN produced 4-(5-bromo-indan-2-yl)-1,3-dihydro-imidazole-2-thione (Compound 148).
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